The synthesis of GNE-987 involves several key steps, focusing on the development of a bifunctional molecule that can effectively bind to BRD4 and VHL. The synthetic route typically includes:
Technical parameters such as reaction conditions, solvent choice, and purification methods are crucial in achieving high yield and purity of GNE-987 .
GNE-987's molecular structure is characterized by its dual binding capabilities. It consists of:
The precise molecular formula and structural details are often derived from X-ray crystallography or NMR studies, which provide insights into the spatial arrangement of atoms within GNE-987. The compound exhibits a well-defined three-dimensional structure that facilitates its interaction with both BRD4 and VHL .
GNE-987 undergoes several significant chemical reactions during its mechanism of action:
These reactions are vital for GNE-987's effectiveness as an anticancer agent, as they directly influence the cellular levels of oncogenic proteins regulated by BRD4 .
The mechanism of action for GNE-987 involves several key processes:
This cascade results in significant antiproliferative effects across various cancer cell lines, including acute myeloid leukemia and glioblastoma .
GNE-987 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal dosing regimens and delivery methods in therapeutic applications .
GNE-987 has significant potential applications in cancer therapy due to its ability to selectively degrade oncogenic proteins:
GNE-987 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade Bromodomain-Containing Protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) protein family. Unlike conventional inhibitors that merely block protein activity, PROTACs like GNE-987 harness the ubiquitin-proteasome system to eliminate target proteins entirely. This molecule exhibits picomolar degradation activity, with a half-maximal degradation concentration (DC₅₀) of 0.03 nM in the EOL-1 acute myeloid leukemia cell line, making it one of the most potent BET degraders reported [1] [6]. Its sub-stoichiometric mode of action allows a single molecule to degrade multiple target proteins, enabling sustained pharmacological effects even after clearance from the system. GNE-987 is also engineered for use in PROTAC-Antibody Conjugates (PACs), enhancing tumor-specific delivery [1].
Table 1: Degradation Activity of GNE-987
Cell Line | Target Protein | DC₅₀ (nM) | Application |
---|---|---|---|
EOL-1 (AML) | BRD4 | 0.03 | PROTAC therapy |
HL-60 | BRD4 | 0.03 | PROTAC therapy |
EOL-1 | MYC oncoprotein | 0.03 | Transcription inhibition |
The structure of GNE-987 (Molecular Weight: 1096.31 g/mol; CAS: 2417371-71-0) integrates three key elements:
The stereochemistry of the linker is critical: The inactive enantiomer (S)-GNE-987 (epimer at the hydroxy-proline residue) binds BRD4 (IC₅₀: 4 nM BD1, 3.9 nM BD2) but fails to engage VHL, abrogating degradation activity [9]. This highlights the precision required in PROTAC design.
Table 2: Structural and Binding Properties of GNE-987
Component | Function | Key Metrics |
---|---|---|
BET binder | Targets BRD4 BD1/BD2 | IC₅₀: 4.7 nM (BD1), 4.4 nM (BD2) |
VHL ligand | Recruits E3 ubiquitin ligase | Ternary complex stability determinant |
Decamethylene linker | Optimizes protein-protein distance | 10-atom spacer |
GNE-987 induces targeted degradation via a three-step mechanism:
Native mass spectrometry studies confirm that GNE-987 forms high-affinity ternary complexes with BRD4 bromodomains and VCB. At 20 µM PROTAC concentration, >80% of BRD4 and 70% of VCB are incorporated into the complex. The BRD4 BD1-VCB complex exhibits greater stability than the BD2-VCB variant, correlating with enhanced degradation efficiency [6]. This technique provides a high-throughput method to screen PROTAC efficacy by quantifying ternary complex abundance [3] [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0